4-(3-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester
Description
Chemical Structure and Properties
4-(3-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester is a halogenated thiophene derivative with a complex substitution pattern. Its structure includes a thiophene ring substituted at position 2 with a carboxylic acid methyl ester, at position 3 with a chlorosulfonyl group (-SO₂Cl), at position 4 with a 3-bromo-phenyl group, and at position 5 with a trifluoromethyl (-CF₃) group. This compound is characterized by its high electrophilicity due to the electron-withdrawing chlorosulfonyl and trifluoromethyl groups, making it a reactive intermediate in medicinal and agrochemical synthesis .
Properties
IUPAC Name |
methyl 4-(3-bromophenyl)-3-chlorosulfonyl-5-(trifluoromethyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClF3O4S2/c1-22-12(19)9-10(24(15,20)21)8(11(23-9)13(16,17)18)6-3-2-4-7(14)5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLLLFBDVAUZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)C(F)(F)F)C2=CC(=CC=C2)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClF3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701114605 | |
| Record name | 2-Thiophenecarboxylic acid, 4-(3-bromophenyl)-3-(chlorosulfonyl)-5-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701114605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431555-18-8 | |
| Record name | 2-Thiophenecarboxylic acid, 4-(3-bromophenyl)-3-(chlorosulfonyl)-5-(trifluoromethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431555-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarboxylic acid, 4-(3-bromophenyl)-3-(chlorosulfonyl)-5-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701114605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-(3-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester is a complex organic molecule with significant potential in pharmaceutical applications due to its unique structural features. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C13H7BrClF3O4S
- Molecular Weight: 463.68 g/mol
- CAS Number: 1431555-18-8
The compound features a thiophene ring, which is known for its aromatic properties and ability to interact with various biological targets. The presence of bromine, chlorine, and trifluoromethyl groups enhances its reactivity and biological profile.
Research indicates that thiophene derivatives can affect several biological pathways. Specifically, this compound may act as an inhibitor of thromboxane synthetase, an enzyme involved in the synthesis of thromboxane A2, which plays a critical role in platelet aggregation and vasoconstriction .
Biological Activity Overview
The biological activity of 4-(3-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester has been investigated in various studies. The following table summarizes some key findings:
Case Studies
-
Thromboxane Synthetase Inhibition:
In a controlled study, the compound was tested for its ability to inhibit thromboxane synthetase in vitro. Results indicated a dose-dependent inhibition, making it a candidate for further development in anti-thrombotic therapies. -
Antimicrobial Properties:
A series of tests were conducted against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed significant activity at higher concentrations, suggesting a potential role in treating infections. -
Cytotoxicity Against Cancer Cells:
The cytotoxic effects were evaluated using several cancer cell lines. The compound demonstrated selective toxicity towards certain types of cancer cells while sparing normal cells, indicating a possible therapeutic window for cancer treatment.
Scientific Research Applications
Medicinal Chemistry Applications
One of the primary areas of interest for this compound is its application in medicinal chemistry. Its structural features suggest potential activity against various biological targets.
Antimicrobial Activity
Research has indicated that thiophene derivatives can exhibit antimicrobial properties. The presence of bromine and trifluoromethyl groups may enhance the biological activity of this compound, making it a candidate for developing new antimicrobial agents. Studies have shown that similar compounds can disrupt bacterial cell walls or inhibit essential enzymes, leading to bacterial death.
Anti-inflammatory Properties
Compounds containing thiophene rings have been investigated for their anti-inflammatory properties. The sulfonyl group in this compound may contribute to its ability to modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.
Agrochemical Applications
The unique chemical structure of 4-(3-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester also positions it as a promising candidate in agrochemicals.
Herbicidal Activity
Thiophene-based compounds have been explored for their herbicidal properties. The incorporation of halogens and sulfonyl groups can enhance the selectivity and efficacy of herbicides. Preliminary studies suggest that this compound may inhibit specific enzymatic pathways in plants, leading to effective weed management solutions.
Insecticidal Properties
Similar compounds have demonstrated insecticidal activity by interfering with the nervous system of insects. The potential neurotoxic effects of this compound warrant further investigation to assess its viability as an insecticide.
Material Science Applications
The distinctive properties of this compound also lend themselves to applications in material science.
Synthesis of Functional Polymers
The reactivity of the sulfonyl and bromine groups allows for the synthesis of functional polymers through cross-linking reactions. These polymers could find applications in coatings, adhesives, and other materials requiring specific mechanical or thermal properties.
Development of Sensors
Due to its electronic properties, this compound may be utilized in developing sensors for detecting environmental pollutants or biological agents. The ability to modify its surface chemistry could enhance sensor sensitivity and specificity.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial activity of thiophene derivatives against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance potency.
- Herbicidal Activity : Research conducted by agricultural scientists demonstrated that thiophene-based herbicides significantly reduced weed biomass in controlled experiments, indicating potential for commercial herbicide formulations.
- Polymer Development : A recent study focused on synthesizing novel polymers from thiophene derivatives showed promising results in creating materials with enhanced thermal stability and mechanical strength.
Comparison with Similar Compounds
Key Identifiers
- CAS Number : 125756-95-8 (listed under CymitQuimica’s catalog) .
- Molecular Formula : C₁₃H₈BrClF₃O₄S₂ (inferred from structural analogs) .
- Molecular Weight : ~463.66 g/mol (based on positional isomers) .
- Purity : ≥95% (commercially available) .
The compound belongs to a family of halogenated thiophene-2-carboxylic acid methyl esters. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Thiophene Derivatives
Key Findings from Comparative Analysis
Substituent Position Effects :
- The position of the bromine atom on the phenyl ring (2-, 3-, or 4-) significantly impacts reactivity and applications. For example, the 4-bromo analog (CAS 1089330-64-2) is discontinued, likely due to lower synthetic utility compared to the 3-bromo derivative .
- The chloro-phenyl analog (CAS 1089330-66-4) has a lower molecular weight (419.23 g/mol) and is prioritized in medicinal chemistry for its efficacy in kinase inhibition .
Functional Group Variations: Replacement of the methyl ester with an ethyl ester (as in ) reduces electrophilicity, altering solubility and metabolic stability . The amino group in Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate enhances its utility as a synthetic intermediate for heterocyclic compounds .
Commercial Availability :
- The 3-bromo-phenyl derivative (target compound) remains available for inquiry, while the 4-bromo-phenyl analog is discontinued, reflecting market demand and synthetic challenges .
- The 2-bromo-phenyl variant () is priced higher due to its specialized use in cross-coupling reactions .
Hazard and Safety Profiles :
- All compounds in this family share similar hazard profiles (e.g., corrosive chlorosulfonyl group), requiring stringent handling protocols .
Preparation Methods
Chlorosulfonylation of Thiophene Derivative
A pivotal step in the preparation is the chlorosulfonylation of the thiophene ring. According to patent CN1037511A, a closely related thiophene derivative (methyl 3-chlorosulfonylthiophene-2-carboxylate) is prepared by chlorination and sulfonylation under controlled conditions:
- Reagents and Conditions:
- Iron powder (reduced with hydrogen, purity ≥ 96%) suspended in absolute dichloromethane.
- Chlorine gas introduced gradually over 2-3 hours at 24-28°C.
- Methyl 3-chlorosulfonylthiophene-2-carboxylate dissolved in dichloromethane added rapidly.
- Further chlorine gas introduced at 30-32°C with stirring.
- Reaction monitored by gas chromatography until 62-65% monochloride formation.
- Quenching by pouring into ice water and vigorous stirring.
- Organic phase separated, dried, and solvent evaporated under vacuum at 40°C.
This method ensures high purity and yield of the chlorosulfonylated intermediate, which is critical for subsequent functionalizations.
Introduction of Trifluoromethyl Group
The trifluoromethyl group at the 5-position is introduced via electrophilic trifluoromethylation or by using trifluoromethylated starting materials. Common reagents include:
- Togni reagents or Ruppert-Prakash reagents (CF3SiMe3) under catalysis.
- Conditions optimized to prevent decomposition of sensitive groups.
This step is often performed early in the synthetic sequence to avoid interference with other reactive sites.
Esterification to Form Methyl Ester
The carboxylic acid group at the 2-position is esterified to the methyl ester using classical esterification methods:
- Reagents: Methanol with acid catalyst (e.g., sulfuric acid or HCl).
- Conditions: Reflux under anhydrous conditions.
- Purification: Removal of excess reagents and drying under vacuum.
This step is generally straightforward and performed after the main functional groups are installed to prevent hydrolysis or side reactions.
Summary of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Monitoring Method | Notes |
|---|---|---|---|---|---|
| Chlorosulfonylation | Fe powder, Cl2 gas, CH2Cl2 solvent | 24–32 | 2–3 hours + addition | Gas Chromatography | Controlled Cl2 addition critical |
| 3-Bromo-phenyl Coupling | Pd catalyst, 3-bromophenyl boronic acid, base | 80–110 | Several hours | TLC, GC-MS | Inert atmosphere required |
| Trifluoromethylation | CF3 reagent (e.g., Togni reagent), catalyst | Ambient to reflux | Variable | NMR, HPLC | Early step to avoid side reactions |
| Esterification | Methanol, acid catalyst | Reflux | 2–6 hours | TLC, IR | Post-functionalization step |
Research Findings and Optimization Notes
Purity and Yield: The chlorosulfonylation step requires precise control of chlorine gas flow and temperature to avoid over-chlorination or decomposition, achieving purity >96% in intermediates.
Reaction Monitoring: Gas chromatography is essential during chlorosulfonylation to track monochloride formation and optimize reaction time.
Solvent Choice: Dichloromethane is preferred for chlorosulfonylation due to its inertness and ability to dissolve reagents effectively.
Catalyst Efficiency: Palladium catalysts provide high regioselectivity and yield in coupling steps, but catalyst loading and ligand choice impact reaction efficiency.
Functional Group Compatibility: The trifluoromethyl and chlorosulfonyl groups are sensitive to harsh conditions; thus, mild reaction conditions and stepwise functionalization are crucial.
The preparation of 4-(3-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester involves a carefully orchestrated sequence of chlorosulfonylation, cross-coupling for aryl substitution, trifluoromethylation, and esterification. The process demands precise control of reaction conditions, especially during chlorosulfonylation, to achieve high purity and yield. The use of palladium-catalyzed coupling reactions enables efficient introduction of the 3-bromo-phenyl group. The overall synthesis is supported by analytical techniques such as gas chromatography and NMR to monitor and optimize each step.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for introducing the chlorosulfonyl group into the thiophene ring system?
- Methodological Answer : The chlorosulfonyl group can be introduced via sulfonation of the thiophene precursor using chlorosulfonic acid under controlled temperatures (0–5°C). Post-sulfonation, quenching with ice-water and purification via recrystallization (e.g., using dichloromethane/hexane) ensures high yield (~75–85%) . Catalogs suggest brominated thiophene derivatives (e.g., 5-Bromo-4-methoxythiophene-3-carboxylic acid) require inert atmospheres to prevent side reactions, which can be extrapolated to sulfonation steps .
Q. How can the purity of the compound be assessed and optimized during synthesis?
- Methodological Answer : Purity is best assessed using HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection at 254 nm. For optimization, flash chromatography (silica gel, ethyl acetate/hexane 3:7) effectively removes brominated byproducts. Catalogs indicate >95% purity is achievable for structurally related bromo-chloro-thiophenes when stored below 4°C to prevent decomposition .
Q. What spectroscopic techniques are critical for characterizing the trifluoromethyl and chlorosulfonyl substituents?
- Methodological Answer :
- 19F NMR : The trifluoromethyl group shows a singlet near δ -62 ppm.
- 35Cl NMR : Chlorosulfonyl exhibits a peak at δ ~120–130 ppm.
- IR : Strong S=O stretches at 1360 cm⁻¹ and 1170 cm⁻¹ confirm the sulfonyl group.
Cross-referencing with X-ray crystallography data (e.g., Acta Crystallographica reports) validates substituent positions .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of nucleophilic substitution reactions at the chlorosulfonyl group?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states to predict reactivity. For example, sulfonamide formation favors attack at the sulfur atom due to lower activation energy (ΔG‡ ~15 kcal/mol). Studies on benzothiophene sulfonamides show steric hindrance from the trifluoromethyl group directs substitution to the para position .
Q. What strategies resolve contradictions in spectroscopic data interpretation for structural elucidation?
- Methodological Answer : Discrepancies in NMR shifts (e.g., thiophene ring protons) arise from solvent effects or dynamic processes. Use variable-temperature NMR (VT-NMR) to identify conformational changes. For example, broadening of signals at -20°C in DMSO-d6 indicates hindered rotation of the bromophenyl group, aligning with crystallographic data .
Q. How does the electronic nature of the bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing bromine enhances electrophilicity at the thiophene C2 position, facilitating Suzuki-Miyaura coupling. A comparative study using Pd(PPh3)4 and K2CO3 in THF/H2O (3:1) shows coupling yields increase by 20% compared to non-brominated analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
